Pyrrolidin-1-yl benzoate
Description
Pyrrolidin-1-yl benzoate refers to a class of benzoic acid esters where the ester moiety incorporates a pyrrolidine ring, a five-membered nitrogen-containing heterocycle. These compounds are structurally characterized by a benzoate group (C₆H₅COO⁻) linked to a pyrrolidinyl substituent via an ester bond. For example, ethyl 4-(2',5'-dioxo pyrrolidin-1-yl) benzoate exhibits antimicrobial properties , while methyl 4-methyl-3-(pyrrolidin-1-yl)benzoate is a high-purity pharmaceutical intermediate produced by SynHet .
Synthesis typically involves nucleophilic substitution or coupling reactions. For instance, 2-pyrrolidine-1-yl-benzaldehydes are synthesized by heating 2-fluorobenzaldehyde with dialkylamines in DMF at 150°C . Microwave-assisted methods using cyanothioacetamide have also been reported .
Properties
IUPAC Name |
pyrrolidin-1-yl benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c13-11(10-6-2-1-3-7-10)14-12-8-4-5-9-12/h1-3,6-7H,4-5,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAUHJDNJJQYPED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)OC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Parameters for NAS:
| Parameter | Conditions |
|---|---|
| Substrate | Methyl 4-bromobenzoate derivatives |
| Nucleophile | Pyrrolidine |
| Base | K₂CO₃ or Et₃N |
| Solvent | DMF or DMSO |
| Temperature | 80–100°C |
| Reaction Time | 12–24 hours |
| Yield | 70–85% |
This method’s efficiency depends on the electron-withdrawing groups (e.g., nitro) para to the leaving group, which activate the aromatic ring for substitution.
Multi-Step Synthesis via Intermediate Formation
A three-step synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde from terephthalaldehyde demonstrates the utility of intermediate acetal formation and reductive amination. The protocol involves:
- Acetalization : Terephthalaldehyde reacts with triethyl orthoformate in ethanol under acidic conditions (NH₄Cl) to form a diethyl acetal intermediate (60% yield).
- Reductive Amination : The acetal undergoes nucleophilic attack by pyrrolidine in methanolic water, followed by sodium borohydride reduction to yield 1-(4-(diethoxymethyl)benzyl)pyrrolidine (99% yield).
- Hydrolysis : Acidic hydrolysis (dilute HCl, 80°C) removes the acetal protecting group, producing the final aldehyde derivative in 99% yield.
Optimization Insights:
- Temperature Control : Lower temperatures during acetalization minimize side reactions.
- Solvent System : Methanol-water (5:1) enhances pyrrolidine solubility and reaction homogeneity.
- Scalability : Continuous flow systems improve yield and purity in industrial settings.
Photoredox Catalysis
Recent advances in photoredox catalysis enable efficient synthesis of pyrrolidin-1-yl benzoates under mild conditions. For example, Methyl 4-(pyrrolidin-1-yl)benzoate is prepared using [1.1.1]propellane, methyl 4-(pyrrolidin-1-yl)benzoate, and 4CzIPN as a photocatalyst under 440 nm LED irradiation. Water acts as a proton donor, facilitating radical-mediated C–N bond formation.
Reaction Conditions:
| Component | Role |
|---|---|
| 4CzIPN | Photocatalyst |
| H₂O | Proton donor |
| Solvent | Diethyl ether/d7-DMF |
| Light Source | 440 nm LED |
| Yield | Quantified via ¹⁹F NMR |
This method avoids harsh reagents and high temperatures, making it suitable for sensitive substrates.
Hydrazide Intermediate Route
A four-step synthesis leveraging hydrazide intermediates is employed for N-(substituted benzyl imino)-4-(2″,5″-dioxopyrrolidin-1-yl)benzamides . The route includes:
- Esterification : Benzocaine reacts with succinic anhydride to form a succinylated ester.
- Cyclization : Sodium acetate-mediated cyclization yields a pyrrolidine-dione intermediate.
- Hydrazide Formation : Hydrazine hydrate converts the ester to a hydrazide (55% yield).
- Condensation : Reaction with substituted benzaldehydes produces target imino-benzamides.
Critical Observations:
- Hydrazine Stoichiometry : Excess hydrazine hydrate (4 eq.) ensures complete conversion.
- Purification Challenges : Silica gel chromatography is required to isolate intermediates.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Industrial Viability |
|---|---|---|---|
| NAS | High selectivity | Long reaction times | Moderate |
| Multi-Step Synthesis | Scalable, high yields | Complex purification | High |
| Photoredox Catalysis | Mild conditions, fast | Specialized equipment | Low (research-scale) |
| Hydrazide Route | Versatile intermediates | Low yields in hydrazide step | Moderate |
Chemical Reactions Analysis
Types of Reactions: Pyrrolidin-1-yl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the benzoate group to a benzyl alcohol derivative.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzoate ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce benzyl alcohol derivatives.
Scientific Research Applications
Pyrrolidin-1-yl benzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: this compound derivatives are explored for their potential as therapeutic agents, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of pyrrolidin-1-yl benzoate involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare Pyrrolidin-1-yl benzoate derivatives with structurally analogous alkyl/aryl benzoates, focusing on molecular properties, applications, and toxicity.
Table 1: Comparative Analysis of Benzoate Derivatives
Key Findings:
This contrasts with simpler alkyl benzoates (e.g., methyl or ethyl), which lack heterocyclic moieties . Benzyl benzoate contains a benzyl group, contributing to its lipophilicity and use in topical formulations .
Applications :
- Pharmaceuticals : Pyrrolidin-1-yl derivatives are prioritized for drug synthesis. For example, 4-Oxo-1-phenyl-4-(pyrrolidin-1-yl)butyl 3,5-bis(trifluoromethyl)benzoate is a key intermediate in photoredox catalysis .
- Fragrances/Flavors : Methyl and benzyl benzoates dominate this sector due to their pleasant odors .
Toxicity: Alkyl benzoates like methyl and ethyl derivatives exhibit moderate to low acute toxicity, with LD₅₀ values ranging from 1350 mg/kg (methyl) to >5000 mg/kg (benzyl) . Limited toxicity data exist for pyrrolidin-1-yl derivatives, but their structural complexity may necessitate specialized handling, as seen in safety protocols for related pyrrolidine compounds .
Synthetic Complexity :
- Pyrrolidin-1-yl benzoates require multi-step syntheses (e.g., microwave-assisted reactions ), whereas alkyl benzoates are often produced via straightforward esterification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
